1-Methylimidazole-d3
Overview
Description
1-Methylimidazole-d3 is a deuterated derivative of 1-Methylimidazole, an aromatic heterocyclic organic compound. The deuterium atoms replace the hydrogen atoms in the methyl group, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. This compound is characterized by its molecular formula C4H3D3N2 and is known for its stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylimidazole-d3 can be synthesized through the methylation of imidazole using deuterated methyl iodide (CD3I) as the methylating agent. The reaction typically involves the following steps:
Deprotonation of Imidazole: Imidazole is deprotonated using a strong base such as sodium hydride (NaH) to form the imidazole anion.
Methylation: The imidazole anion is then reacted with deuterated methyl iodide (CD3I) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as ammonium metatungstate exchanged hydrotalcite may be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Methylimidazole-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl halides under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Deuterated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-Methylimidazole-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis. Its deuterated form is particularly valuable in NMR spectroscopy for studying reaction mechanisms and molecular structures.
Biology: It serves as a model compound for studying the behavior of imidazole-based biomolecules such as histidine and histamine.
Medicine: It is used in the synthesis of pharmaceuticals, particularly those involving imidazole moieties.
Industry: It is employed as a corrosion inhibitor and a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methylimidazole-d3 involves its ability to participate in hydrogen bonding and act as a weak base. The nitrogen atoms in the imidazole ring can accept protons, making it an effective catalyst in various chemical reactions. Its deuterated form enhances its stability and allows for precise studies in NMR spectroscopy .
Comparison with Similar Compounds
1-Methylimidazole: The non-deuterated form of 1-Methylimidazole-d3, used in similar applications but lacks the benefits of deuteration.
2-Methylimidazole: Another methylated imidazole derivative with different reactivity and applications.
4-Methylimidazole: Similar structure but with the methyl group at a different position, leading to different chemical properties and uses.
Uniqueness: this compound is unique due to its deuterated methyl group, which provides enhanced stability and specific applications in NMR spectroscopy. This makes it particularly valuable in research settings where precise molecular analysis is required .
Properties
IUPAC Name |
1-(trideuteriomethyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTWTZJPVLRJOU-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462168 | |
Record name | 1-Methylimidazole-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16650-76-3 | |
Record name | 1-(Methyl-d3)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16650-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylimidazole-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40462168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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